Cas no 62885-82-9 ((4-Ethoxyphenyl)ethylamine)

(4-Ethoxyphenyl)ethylamine is a substituted phenethylamine derivative featuring an ethoxy group at the para position of the phenyl ring. This structural modification enhances its lipophilicity and potential binding affinity in biological systems, making it a valuable intermediate in pharmaceutical and chemical research. The ethoxy group may influence metabolic stability and receptor interactions, offering utility in the development of bioactive compounds. Its well-defined synthesis pathway ensures consistent purity, suitable for applications in medicinal chemistry and material science. The compound’s stability under standard conditions facilitates handling and storage, while its reactivity allows for further functionalization, supporting diverse experimental and industrial needs.
(4-Ethoxyphenyl)ethylamine structure
(4-Ethoxyphenyl)ethylamine structure
Product Name:(4-Ethoxyphenyl)ethylamine
CAS No:62885-82-9
MF:C10H15NO
MW:165.232202768326
MDL:MFCD00060620
CID:513737
Update Time:2025-06-08

(4-Ethoxyphenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,4-ethoxy-
    • 4-Ethoxyphenethylamine
    • 4-Aethoxy-phenaethylamin
    • 4-Ethoxy-benzeneethanamine
    • 4-ethoxy-phenethylamine
    • RARECHEM AL BW 0364
    • (4-Ethoxyphenyl)ethylamine
    • MDL: MFCD00060620
    • Inchi: 1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3
    • InChI Key: OQIMYLCOTAZDEZ-UHFFFAOYSA-N
    • SMILES: CCOC1C=CC(CCN)=CC=1

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115364
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Density: 0.99
  • PSA: 35.25000
  • LogP: 2.28680

(4-Ethoxyphenyl)ethylamine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

(4-Ethoxyphenyl)ethylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(4-Ethoxyphenyl)ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:62885-82-9)(4-Ethoxyphenyl)ethylamine
Order Number:A946796
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:55
Price ($):180.0
Email:sales@amadischem.com

Additional information on (4-Ethoxyphenyl)ethylamine

Introduction to (4-Ethoxyphenyl)ethylamine (CAS No. 62885-82-9)

The compound (4-Ethoxyphenyl)ethylamine, with the chemical formula C10H13N and CAS number 62885-82-9, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This amine derivative features a phenyl ring substituted with an ethoxy group at the fourth position, linked to an ethylamine moiety. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active compounds.

In recent years, the study of (4-Ethoxyphenyl)ethylamine has gained attention due to its potential applications in medicinal chemistry. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, making it a versatile building block for drug development. Researchers have explored its utility in creating novel molecules with therapeutic properties, particularly in the areas of central nervous system (CNS) disorders and cardiovascular diseases.

One of the most intriguing aspects of (4-Ethoxyphenyl)ethylamine is its role as a precursor in the synthesis of more complex derivatives. For instance, its structural motif has been incorporated into molecules that exhibit inhibitory effects on specific enzymes and receptors. These derivatives have shown promise in preclinical studies, highlighting the compound's significance in drug discovery pipelines.

The pharmacological profile of (4-Ethoxyphenyl)ethylamine has been extensively studied in academic and industrial research settings. Initial investigations suggested that this compound may interact with monoamine transporters, potentially influencing neurotransmitter levels in the brain. Such interactions are of great interest due to their implications for treating conditions like depression, anxiety, and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled more precise modeling of (4-Ethoxyphenyl)ethylamine's interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding affinity and metabolic stability. These computational approaches are complemented by experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which further elucidate the compound's structural features.

The synthetic pathways for producing (4-Ethoxyphenyl)ethylamine have also seen significant development. Modern synthetic methods emphasize efficiency, scalability, and sustainability. Catalytic processes and green chemistry principles have been applied to optimize the synthesis, reducing waste and minimizing hazardous byproducts. These innovations align with global efforts to promote environmentally responsible chemical manufacturing.

In addition to its pharmaceutical applications, (4-Ethoxyphenyl)ethylamine has found utility in materials science. Its ability to form stable complexes with metal ions has led to research into its use as a ligand in catalytic systems. Such applications could enhance industrial processes by improving reaction rates and selectivity.

The future direction of research on (4-Ethoxyphenyl)ethylamine is likely to focus on expanding its therapeutic potential. By exploring novel derivatives and combination therapies, scientists aim to develop more effective treatments for a range of diseases. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications.

The regulatory landscape surrounding the use of (4-Ethoxyphenyl)ethylamine is also evolving. As new applications emerge, regulatory agencies will need to adapt guidelines to ensure safe and ethical use of this compound. Public engagement and transparent communication are crucial in building trust among stakeholders.

In conclusion, (4-Ethoxyphenyl)ethylamine (CAS No. 62885-82-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and beyond. Its unique structure and reactivity make it a valuable asset in drug discovery and industrial chemistry. Continued research and innovation will likely unlock even greater potential for this compound in the years to come.

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Amadis Chemical Company Limited
(CAS:62885-82-9)(4-Ethoxyphenyl)ethylamine
A946796
Purity:99%
Quantity:5g
Price ($):180.0
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